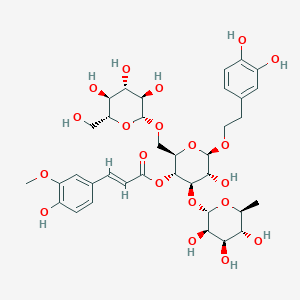![molecular formula C15H15FN4O2S B2681990 1-(4-fluorobenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea CAS No. 1798045-83-6](/img/structure/B2681990.png)
1-(4-fluorobenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea is a useful research compound. Its molecular formula is C15H15FN4O2S and its molecular weight is 334.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
- Orexin Receptor Antagonists : Compounds like SB-649868, which is structurally related to 1-(4-fluorobenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea, have been studied for their role as orexin receptor antagonists. This has implications in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Antitumor Activities
- Antitumor Agents : Certain derivatives, such as those synthesized from substituted benzyl halides, have shown potential antitumor activities against various human cancer cell lines. This suggests their use as prospective antitumor agents (Maddila et al., 2016).
Antimicrobial and Antioxidant Activities
- Benzimidazole Derivatives : Compounds including 2-(4-fluorobenzyl)-1H-benzimidazole derivatives have been synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).
Sensor Applications
- Fluorescent Sensors : Benzimidazole/benzothiazole-based azomethines have been developed as fluorescent sensors, showcasing their potential in detecting analytes like Al3+ and Zn2+ (Suman et al., 2019).
Pharmacophores in Medicinal Chemistry
- Pharmacophoric Properties : The 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepane scaffolds, which are key components of these compounds, are important pharmacophores used in medicinal chemistry (Li et al., 2019).
Photodegradation Studies
- Herbicide Photodegradation : The photodegradation of certain thiadiazole-urea herbicides has been studied, providing insights into environmental degradation processes of these compounds (Moorman et al., 1985).
Anthelmintic Activity
- Novel Anthelmintic Agents : Synthesis of urea derivatives containing thiazolidinone and benzothiazol groups has shown potential anthelmintic activity, indicating their use in treating parasitic infections (Sarkar et al., 2013).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c16-10-5-3-9(4-6-10)8-18-14(22)20-15-19-11-2-1-7-17-13(21)12(11)23-15/h3-6H,1-2,7-8H2,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFPJNUDCDJSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-[2-(4-oxo-6-propyl-1,3-diazinan-2-yl)-5-thiophen-2-ylpyrazol-3-yl]benzamide](/img/structure/B2681908.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2681912.png)
![3-Methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine hcl](/img/structure/B2681914.png)
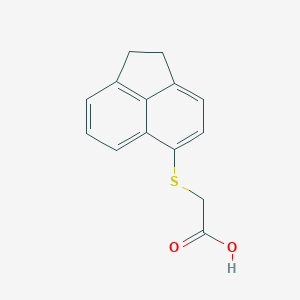
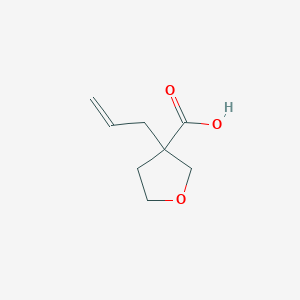
![2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2681918.png)

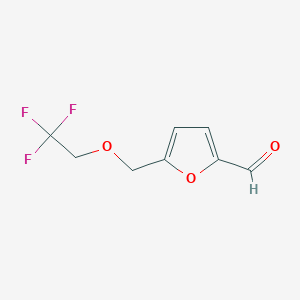

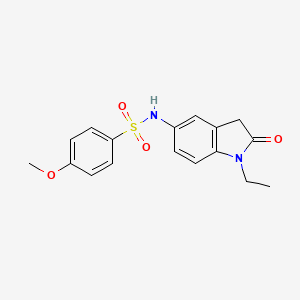
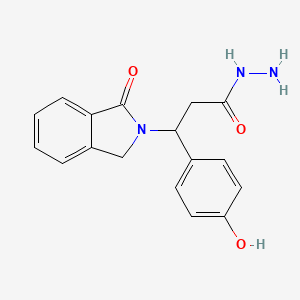
![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2681927.png)
